molecular formula C9H6Cl2F2O3 B1410058 Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate CAS No. 1803713-00-9

Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate

Cat. No.: B1410058
CAS No.: 1803713-00-9
M. Wt: 271.04 g/mol
InChI Key: QGWIMEQIZACZIA-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate typically involves the reaction of 2,4-dichloro-6-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems.

    Medicine: It is investigated for potential pharmacological activities due to the presence of fluorine atoms, which are known to enhance the biological activity of compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, although detailed studies on its exact pathways are limited. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets, potentially enhancing its pharmacological effects .

Comparison with Similar Compounds

Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate can be compared with similar compounds such as:

    Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate: Similar structure but with chlorine atoms at different positions.

    Methyl 2,4-dichloro-6-(trifluoromethoxy)benzoate: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    Methyl 2,4-dichloro-6-(methoxy)benzoate: Lacks fluorine atoms, which can significantly alter its chemical and biological properties.

Properties

IUPAC Name

methyl 2,4-dichloro-6-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)7-5(11)2-4(10)3-6(7)16-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWIMEQIZACZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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